N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2Z)-3-(3,4-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 3,4-dimethylphenyl substituent and a propanamide side chain. The 5,5-dioxide moiety enhances the electron-deficient nature of the thiazole ring, which may influence binding affinity and metabolic stability .
Properties
Molecular Formula |
C16H20N2O3S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-4-15(19)17-16-18(12-6-5-10(2)11(3)7-12)13-8-23(20,21)9-14(13)22-16/h5-7,13-14H,4,8-9H2,1-3H3 |
InChI Key |
CVCNKGUARBFDBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives and thieno[3,4-d][1,3]thiazole precursors. Common synthetic routes may involve:
Condensation Reactions: Combining the phenyl derivative with the thiazole precursor under acidic or basic conditions.
Oxidation Reactions: Introducing the dioxido groups using oxidizing agents such as hydrogen peroxide or peracids.
Amidation Reactions: Forming the propanamide moiety through reactions with amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxido groups or other parts of the molecule.
Reduction: Reduction reactions can potentially convert the dioxido groups back to sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting various intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
Key Analogs :
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (): Differs by substituting 3,4-dimethoxyphenyl (electron-donating groups) for 3,4-dimethylphenyl. The acetamide side chain (vs. propanamide) shortens the alkyl chain, which may alter steric interactions in target binding .
Les-3384 (thiopyrano[2,3-d]thiazole derivative) (): Features a thiopyrano[2,3-d]thiazole core instead of tetrahydrothieno[3,4-d][1,3]thiazole. Demonstrated anticonvulsant activity, suggesting the thiazole-propanamide framework is pharmacologically versatile .
Core Heterocycle Modifications
- Compounds like 13a–13d (1,3,4-thiadiazoles) lack the fused thieno-thiazole system but retain hydrazone and aromatic substituents.
- The thiadiazole ring is less rigid, which may reduce binding specificity compared to the fused bicyclic system in the target compound.
- Synthesis via triethylamine-mediated coupling in ethanol () contrasts with the target’s likely multi-step crystallization processes .
Oxadiazole and Triazole Derivatives ():
- 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides () incorporate sulfanyl linkages and oxadiazole rings, enhancing metabolic resistance but increasing synthetic complexity.
- Triazole derivatives () exhibit NH-triazole peaks in NMR (δ 13.0 ppm), indicating strong hydrogen-bond donor sites absent in the target compound .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 3,4-Dimethoxyphenyl Analog | Les-3384 | Thiadiazole 13a–13d |
|---|---|---|---|---|
| Molecular Weight | ~407 g/mol | ~393 g/mol | ~450 g/mol | ~350–400 g/mol |
| Aromatic Substituents | 3,4-Dimethylphenyl | 3,4-Dimethoxyphenyl | 4-Chlorophenyl | Varied aryl groups |
| Solubility (Predicted) | Low (lipophilic) | Moderate (polar methoxy) | Low | Moderate (polar groups) |
| Biological Activity | Undocumented | Undocumented | Anticonvulsant | Antimicrobial (inferred) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
